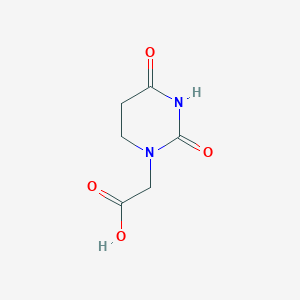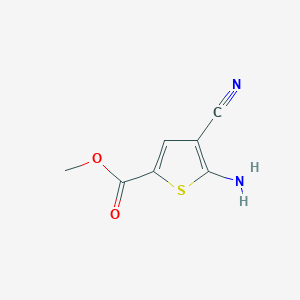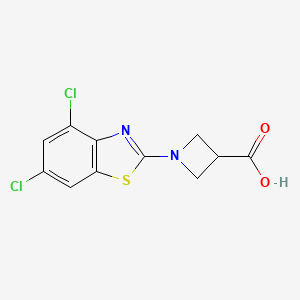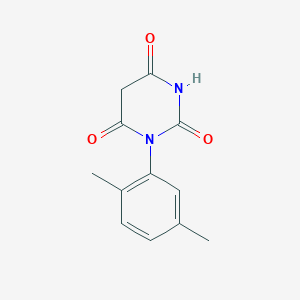![molecular formula C15H18N2O4 B1463833 2-((1H-吡咯并[2,3-b]吡啶-3-基)甲基)丙二酸二乙酯 CAS No. 27663-73-6](/img/structure/B1463833.png)
2-((1H-吡咯并[2,3-b]吡啶-3-基)甲基)丙二酸二乙酯
描述
Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate: is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.32 g/mol
科学研究应用
Chemistry: Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of various heterocyclic compounds.
Medicine: It may be used in the development of pharmaceuticals, especially in the design of drugs targeting specific biological pathways.
Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals.
生化分析
Biochemical Properties
Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell signaling pathways involved in cell proliferation, differentiation, and survival . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity.
Cellular Effects
The effects of diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by interfering with the FGFR signaling pathway . This inhibition leads to reduced cell growth and increased apoptosis, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of FGFRs by binding to their active sites, preventing the phosphorylation events necessary for downstream signaling . This inhibition disrupts the normal signaling cascade, leading to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, prolonged exposure can lead to its degradation, which may alter its efficacy and potency . Long-term studies in vitro and in vivo have demonstrated sustained inhibitory effects on cell proliferation and survival.
Dosage Effects in Animal Models
The effects of diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate vary with different dosages in animal models. At lower doses, the compound effectively inhibits target pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to non-target tissues . These threshold effects are crucial for determining the therapeutic window and safe dosage range for potential clinical applications.
Metabolic Pathways
Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues, which are critical for its therapeutic effects . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 1H-pyrrolo[2,3-b]pyridin-3-ylmethyl chloride with diethyl malonate in the presence of a base such as triethylamine . The reaction typically takes place under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.
化学反应分析
Types of Reactions: Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrrolopyridines.
作用机制
The mechanism by which diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.
相似化合物的比较
Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-2-acetamidomalonate
1H-Pyrrolo[2,3-b]pyridine
Uniqueness: Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate is unique in its structure and reactivity compared to similar compounds
属性
IUPAC Name |
diethyl 2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-20-14(18)12(15(19)21-4-2)8-10-9-17-13-11(10)6-5-7-16-13/h5-7,9,12H,3-4,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZUYWXXBYTHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=N2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


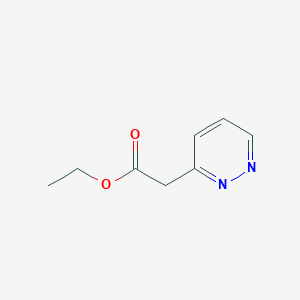
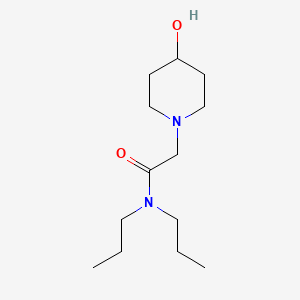
![1-[6-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463753.png)
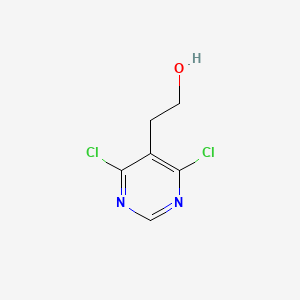
![2-(2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL)ETHANAMINE](/img/structure/B1463760.png)
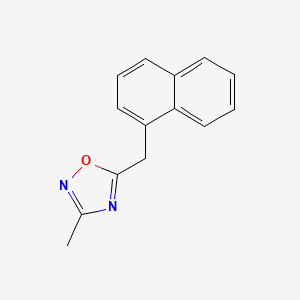
![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463763.png)
![1-[4-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463765.png)
![2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1463766.png)
![2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1463768.png)
